Survivin is encoded by the BIRC5 gene and is primarily expressed in fetal tissues and various tumors. It is classified as an anti-apoptotic protein and is involved in critical cellular processes such as mitosis and apoptosis regulation. The overexpression of Survivin is frequently associated with various malignancies, making it a prominent target for cancer diagnostics and therapeutics .
The synthesis of Survivin (96-104) can be accomplished through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing chain anchored to a solid support.
The molecular structure of Survivin (96-104) can be represented as follows:
Structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, which provide insights into the spatial arrangement of atoms within the peptide.
Survivin (96-104) undergoes several biochemical interactions:
The interactions with immune cells are primarily mediated through T cell receptor recognition, which is crucial for eliciting an effective immune response against tumors expressing this peptide .
The mechanism by which Survivin (96-104) exerts its effects involves several key steps:
Studies have shown that T cell responses specific to Survivin (96-104) can significantly reduce tumor growth in preclinical models, highlighting its potential as a therapeutic target .
Relevant analyses include stability studies under different pH conditions and temperature variations to assess shelf-life and functional integrity .
Survivin (96-104) has several promising applications in scientific research and clinical settings:
Survivin (96-104), a peptide fragment corresponding to residues 96–104 (LMLGEFLKL) of the full-length survivin protein, represents a critical molecular entity in cancer biology due to its dual roles in cell death suppression and mitotic regulation. This section delineates its mechanisms through antigen presentation, apoptosis inhibition, and mitotic control.
Survivin (96-104) is an immunodominant epitope that enables immune recognition of survivin-overexpressing tumors. Its restricted expression in malignancies (>90% of cancers) versus negligible presence in normal tissues underpins its utility as a TAA.
Survivin (96-104) binds HLA-A02:01 with high affinity (IC50 = 8.2 nM), facilitating CTL priming against tumor cells. In pancreatic carcinoma and lymphoma models, vaccination with this epitope induced antigen-specific CTLs that secreted IFN-γ (≥500 SFC/106 PBMCs by ELISPOT) and lysed survivin+ tumor cells *in vitro (60–80% specific lysis at E:T = 40:1) [3] [10]. Tumor-infiltrating lymphocytes (TILs) in vaccinated mice showed 3.5-fold higher cytotoxicity compared to controls, correlating with delayed tumor growth and prolonged survival [10].
Table 1: Immune Responses Elicited by Survivin (96-104) Peptide Vaccination
Model System | CTL Activation | IFN-γ Production (SFC/10⁶ PBMCs) | Tumor Growth Inhibition |
---|---|---|---|
Pancreatic Carcinoma (Panc02) | HLA-A*02:01-restricted | 520 ± 45 | 65% reduction vs. control |
Lymphoma (A20) | HLA-A*02:01-restricted | 480 ± 60 | 70% reduction vs. control |
Human PBMCs In Vitro | Survivin-specific CD8⁺ T cells | 780 ± 120 | N/A |
The LMLGEFLKL peptide is processed intracellularly via the proteasome-TAP (transporter associated with antigen processing) pathway. It exhibits prolonged MHC-I complex stability (t1/2 > 8 hours) due to high-affinity anchoring residues (Leu1, Leu9). Structural studies confirm its C-terminal residue (Leu9) occupies the F-pocket of HLA-A*02:01, while Met3 and Glu6 interact with B-pocket and T-cell receptors, respectively [3] [5]. This enables efficient cross-presentation by dendritic cells, activating naïve CD8⁺ T cells at 0.1 μM peptide concentrations.
Table 2: MHC Class I Binding Parameters of Survivin (96-104)
Parameter | Value | Method | Biological Implication |
---|---|---|---|
HLA-A*02:01 Binding Affinity (IC50) | 8.2 nM | Competitive Binding Assay | High immunogenic potential |
Complex Half-Life (t1/2) | 8.5 hours | MHC Dissociation Assay | Sustained CTL activation |
TAP Transport Efficiency | 92% of reference peptide | In vitro Transport Assay | Efficient cytosolic processing |
The full-length survivin protein, inclusive of the 96-104 domain, exerts anti-apoptotic effects through caspase inhibition and mitochondrial pathway modulation.
Survivin dimerizes via its BIR domain (residues 1–99), enabling interaction with XIAP’s BIR2 domain. This stabilizes XIAP, enhancing its inhibition of caspase-9 (Ki = 0.7 nM) and effector caspases-3/7. Structural analysis shows Lys79 and Asp71 of survivin mediate hydrogen bonding with XIAP, while Thr34 phosphorylation (by CDK1) strengthens complex formation [2] [7]. Disruption of survivin (96-104) in tumor cells elevates caspase-3 activity by 4-fold and sensitizes cells to etoposide-induced apoptosis [2].
Survivin localizes to mitochondria in cancer cells via an N-terminal mitochondrial-targeting sequence (residues 1–20). It sequesters pro-apoptotic SMAC/DIABLO, preventing SMAC-mediated displacement of XIAP from caspases. In pancreatic cancer models, survivin+ cells show 80% reduction in cytochrome c release versus survivin-knockdown cells after UV irradiation [5] [9]. Point mutations at Asp71 (within 96-104 flanking region) abrogate SMAC binding, increasing Bax oligomerization and apoptosis by 70% [9].
Table 3: Survivin-Mediated Apoptosis Regulation Mechanisms
Mechanism | Molecular Interaction | Functional Consequence | Validation Model |
---|---|---|---|
XIAP Stabilization | Survivin BIR domain-XIAP BIR2 | Caspase-9 inhibition (IC50 = 0.7 nM) | Co-immunoprecipitation in HeLa cells |
SMAC Sequestration | Survivin-D71A mutant loses SMAC binding | 70% increase in cytochrome c release | Mitochondrial fractionation in Panc02 cells |
Bax Inhibition | Reduced Bax activation | 60% decrease in apoptosis | Flow cytometry (Annexin V) |
The survivin protein, containing the 96-104 region, is integral to chromosomal segregation and cytokinesis fidelity during mitosis.
Survivin dimerizes via its coiled-coil domain (residues 99–142) and binds INCENP (residues 792–876) to form the CPC core with Aurora B and Borealin. Residues 96–104 stabilize survivin’s C-helix, enabling centromere recruitment via H3T3ph recognition. FRAP (fluorescence recovery after photobleaching) assays show CPC turnover at centromeres increases 3-fold during metaphase (t1/2 = 15 ± 2 sec) versus interphase (t1/2 = 45 ± 5 sec) [4] [5]. Disruption of survivin (96-104) mislocalizes Aurora B, causing 40% of chromosomes to exhibit syntelic attachments.
Survivin expression peaks at G2/M phase, driven by CDE/CHR elements in its promoter. It directly binds polymerized tubulin via residues 6–118, stabilizing spindle microtubules. In survivin-/- cells, microtubule detachment rates rise 2.5-fold during metaphase, delaying anaphase onset by 55 minutes [4] [7]. Phosphorylation at Thr117 (by Aurora B) within the 96-104 flanking region enhances microtubule association, reducing catastrophe frequency by 60% [7].
Table 4: Mitotic Functions of Survivin in G2/M Phase
Process | Survivin-Dependent Mechanism | Defect in Survivin-Knockdown | Experimental Evidence |
---|---|---|---|
Centromere Targeting | H3T3ph recognition via BIR domain | 75% loss of Aurora B at centromeres | Immunofluorescence/FRAP |
Microtubule Stability | Direct tubulin binding (Kd = 0.4 μM) | 2.5-fold increase in microtubule detachment | Live-cell imaging of EB1-GFP |
Cytokinesis | Midbody localization via INCENP | 40% multinucleated cells | Time-lapse microscopy |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7